A Comprehensive Technical Guide to Fmoc-Ser(tBu)-OSu (CAS 158000-21-6): Principles and Applications in Peptide Synthesis
A Comprehensive Technical Guide to Fmoc-Ser(tBu)-OSu (CAS 158000-21-6): Principles and Applications in Peptide Synthesis
Abstract
This technical guide provides an in-depth exploration of Nα-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine N-hydroxysuccinimide ester, commonly known as Fmoc-Ser(tBu)-OSu (CAS Number: 158000-21-6). As a pre-activated amino acid derivative, this reagent holds a specific place in the repertoire of tools for solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the molecule's chemical principles, its strategic role within the Fmoc/tBu orthogonal synthesis framework, and field-proven protocols for its application. We will delve into the causality behind experimental choices, potential side reactions, mitigation strategies, and the critical importance of quality control to ensure the successful synthesis of high-purity, serine-containing peptides.
Introduction: The Strategic Utility of a Pre-Activated Serine Building Block
Serine, with its nucleophilic hydroxyl side chain, is a functionally and structurally pivotal amino acid in a vast array of peptides and proteins. It frequently participates in hydrogen bonding, acts as a phosphorylation site for cell signaling, and contributes to the active sites of enzymes. During the stepwise process of solid-phase peptide synthesis (SPPS), this reactive side chain must be temporarily masked to prevent undesired acylation during peptide bond formation. The Fmoc/tBu orthogonal strategy is the predominant method for modern peptide synthesis, prized for its mild reaction conditions.[1][2]
Fmoc-Ser(tBu)-OSu is a highly specialized building block designed for this strategy. Its structure can be deconstructed into four key functional components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino function. Its removal with a secondary amine like piperidine is a core, repeated step in the SPPS cycle.[3]
-
Serine (Ser): The core amino acid residue being incorporated into the peptide chain.
-
tBu (tert-Butyl): An acid-labile ether protecting group for the serine hydroxyl side chain. It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final step with strong acids like trifluoroacetic acid (TFA).[4][5] This differential lability is the essence of orthogonality.[6]
-
OSu (N-hydroxysuccinimide ester): An activated ester group. The N-hydroxysuccinimide moiety is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[7][8] This pre-activation obviates the need for in situ coupling reagents during the peptide bond formation step.
The use of such "active esters" represents one of the earliest and most direct methods for forming peptide bonds, offering a streamlined workflow, although other methods have become more popular for sterically hindered couplings.[9][10]
Caption: Chemical Structure of Fmoc-Ser(tBu)-OSu.
Physicochemical Properties and Quality Control
The success of any peptide synthesis is fundamentally dependent on the quality of the starting materials. For Fmoc-Ser(tBu)-OSu, this is of paramount importance, as impurities can lead to deletion sequences or difficult-to-remove side products.
Table 1: Key Properties of Fmoc-Ser(tBu)-OSu
| Property | Value |
| CAS Number | 158000-21-6 |
| Molecular Formula | C₂₆H₂₈N₂O₇ |
| Molecular Weight | 480.52 g/mol [11] |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥97%[12] |
| Storage Conditions | Refrigerated to maintain stability and prevent hydrolysis of the active ester.[12] |
| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). |
The Imperative of Purity: Beyond the Percentage
While a high HPLC purity percentage is a primary indicator of quality, it is crucial for the synthetic chemist to understand the nature of potential impurities. For Fmoc-amino acids and their derivatives, common process-related impurities include:
-
Dipeptide Adducts (Fmoc-Ser(tBu)-Ser(tBu)-OH): Formed if the Fmoc group reacts with an already formed Fmoc-amino acid molecule. This leads to the insertion of an unwanted dipeptide.[13]
-
β-Alanine Adducts: These can arise from the rearrangement of Fmoc-OSu, a reagent often used to introduce the Fmoc group itself. This can lead to the insertion of a β-alanine residue.[13]
-
Free Fmoc-Ser(tBu)-OH: The parent carboxylic acid, resulting from incomplete esterification or hydrolysis of the OSu ester. This species will not couple without an in situ activator.
-
Enantiomeric Impurities (D-Isomer): The presence of the D-enantiomer can have profound biological consequences for the final peptide. High enantiomeric purity (≥99.8%) is essential.[13]
Expert Recommendation: Always source reagents from reputable suppliers who provide a detailed Certificate of Analysis (CoA) specifying the levels of known process-related impurities, not just a single HPLC purity value.[13] For critical applications, incoming material qualification via HPLC and chiral HPLC is a recommended practice.
The Role of Fmoc-Ser(tBu)-OSu in the SPPS Workflow
The elegance of the Fmoc/tBu strategy lies in its iterative cycle of deprotection and coupling, which builds the peptide chain one amino acid at a time on a solid support.
Caption: The iterative cycle of Fmoc/tBu Solid-Phase Peptide Synthesis.
The Coupling Mechanism: A Direct Acylation
The coupling step is the chemical heart of the synthesis. With Fmoc-Ser(tBu)-OSu, this step is a direct bimolecular nucleophilic acyl substitution. The deprotected N-terminal amine of the resin-bound peptide acts as the nucleophile, attacking the activated carbonyl carbon of the OSu ester. The stable N-hydroxysuccinimide anion is displaced, forming the new peptide bond.
Caption: Mechanism of peptide bond formation using Fmoc-Ser(tBu)-OSu.
This direct approach avoids the generation of by-products associated with common carbodiimide (e.g., N-acylurea) or uronium/aminium salt (e.g., guanidinium caps) activators.[7][14] However, the reactivity of OSu esters is generally lower than that of species generated in situ by potent activators like HATU or HCTU, which can be a limitation for sterically demanding couplings.[9]
Experimental Protocols and Methodologies
The following protocols are provided as a validated starting point. Optimization may be required based on the specific peptide sequence, resin, and scale.
Protocol 4.1: Manual Coupling of Fmoc-Ser(tBu)-OSu in SPPS
This protocol describes a single coupling cycle for incorporating a Ser(tBu) residue onto a growing peptide chain attached to a solid support (e.g., Rink Amide resin).
Materials:
-
Peptidyl-resin (with free N-terminal amine)
-
Fmoc-Ser(tBu)-OSu
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Solvents: HPLC-grade DMF
-
Monitoring Reagent: Kaiser Test kit or equivalent for primary amine detection.
Procedure:
-
Resin Preparation: If starting after a previous coupling, the resin will be N-terminally Fmoc-protected. Place the peptidyl-resin in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Add the deprotection solution to the resin (approx. 10 mL per gram of resin).
-
Agitate gently for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes. Drain the solution.[9]
-
-
Washing: Wash the resin thoroughly with DMF (6 x 10 mL/g) to remove all traces of piperidine. A neutral pH of the final wash is critical.
-
In-Process Control (Self-Validation):
-
Take a small sample of resin beads and perform the Kaiser test.
-
Expected Result: A deep blue color (positive result) confirms the presence of the free primary amine, validating the success of the deprotection step. If the test is negative, repeat the deprotection step.
-
-
Coupling Reaction:
-
Dissolve Fmoc-Ser(tBu)-OSu (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the time may be extended or a non-nucleophilic base like collidine (2 equivalents) can be added to facilitate the reaction.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (6 x 10 mL/g) to remove excess reagent and the N-hydroxysuccinimide by-product.
-
In-Process Control (Self-Validation):
-
Take a small sample of the washed resin and perform the Kaiser test.
-
Expected Result: A colorless or pale-yellow result (negative test) indicates complete consumption of the free amine, confirming a successful coupling. If the test is positive, the coupling step should be repeated (double coupling).
-
Protocol 4.2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups, including the tBu group from serine.
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[15]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with dichloromethane (DCM) and dry thoroughly under vacuum.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Causality: The strong acid (TFA) cleaves the tBu ether and the peptide-resin linker. The other components are "scavengers." The tert-butyl cation (tBu⁺) generated during deprotection is highly reactive and can re-alkylate sensitive residues like Tryptophan or Cysteine. Scavengers like water and thioanisole act as cation traps, preventing these side reactions.[4][15]
-
Agitate the suspension gently at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether with stirring.
-
The crude peptide will precipitate as a white solid.
-
-
Collection and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether, wash the pellet with fresh cold ether, and re-centrifuge.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Technical Considerations and Troubleshooting
The successful application of Fmoc-Ser(tBu)-OSu requires an understanding of potential pitfalls and the chemical reasoning behind mitigation strategies.
Racemization: The Primary Concern
The α-proton of an activated amino acid is susceptible to base-catalyzed epimerization (racemization). While OSu esters are less prone to this than some other activated species, the risk is not zero, particularly if a tertiary amine base is used to accelerate the coupling.
-
Causality: Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) have been shown to induce racemization in serine derivatives.[9]
-
Mitigation: If a base is required, the weaker, less-hindered base sym-collidine is strongly recommended as a substitute for DIPEA to minimize the risk of racemization.[7][9][14] Alternatively, performing the coupling without a base, albeit with a longer reaction time, is the safest approach to preserve stereochemical integrity.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The peptide sequence near the coupling site is bulky. 2. Peptide Aggregation: The growing peptide chain has collapsed, preventing reagent access.[14] 3. Insufficient Reaction Time: The inherent reactivity of the OSu ester was not sufficient. | 1. Double Couple: Repeat the coupling step with fresh reagent. 2. Use Chaotropic Agents: In difficult cases, add agents like LiCl to disrupt aggregation. 3. Increase Time/Temp: Extend the reaction time or, if using an automated synthesizer, consider microwave heating.[14] |
| Low Final Yield | 1. Hydrolysis of OSu Ester: The reagent may have degraded due to moisture. 2. Incomplete Deprotection: Residual Fmoc groups block subsequent couplings. 3. Side Reactions during Cleavage: Insufficient scavengers leading to product loss. | 1. Use Fresh Reagent: Ensure the Fmoc-Ser(tBu)-OSu is dry and from a reliable source. 2. Verify Deprotection: Always perform the Kaiser test after deprotection and repeat the step if necessary. 3. Optimize Cleavage Cocktail: Ensure the correct scavenger cocktail is used for your peptide's sequence.[15] |
| Unexpected Mass in Final Product (+113 Da) | Succinimide Ring Opening: The nucleophilic N-terminal amine attacks the succinimide ring instead of the desired carbonyl, leading to an adduct. | This is an inherent, though minor, risk with OSu esters, especially with hindered amines.[16] If this is a persistent issue, switching to a different activation chemistry (e.g., in situ activation with HBTU/Oxyma) for that specific coupling may be necessary. |
Conclusion
Fmoc-Ser(tBu)-OSu is a valuable, if specialized, reagent for the incorporation of O-tert-butyl protected serine in solid-phase peptide synthesis. Its pre-activated nature offers a simplified, direct coupling workflow that avoids the by-products of many common in situ activation reagents. However, its successful application demands high-purity starting material and a keen awareness of potential side reactions, most notably base-induced racemization. By employing validated protocols, robust in-process controls like the Kaiser test, and a rational approach to troubleshooting, researchers can effectively leverage Fmoc-Ser(tBu)-OSu to synthesize complex, high-quality serine-containing peptides for a wide range of applications in research and drug development.
References
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-
Overview of Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]
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The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
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Albericio, F., & Garcia-Ramos, Y. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved from [Link]
- Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH. (2014). Google Patents (CN104163848A).
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Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022, July 11). Reddit. Retrieved from [Link]
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Choi, B. E., & Jeong, J. H. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567. Retrieved from [Link]
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tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. (2005, March 23). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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McLuckey, S. A., & Mentinova, M. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. PMC. Retrieved from [Link]
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Safety Data Sheet for Fmoc-Ser(tBu)-Ser(ΨMe,Me pro)-OH. (n.d.). AAPPTec. Retrieved from [Link]
-
Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved from [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). (Source not clearly identified, general peptide chemistry resource).
-
Fmoc-Ser(tBu)-OH. (n.d.). Anaspec. Retrieved from [Link]
-
Fmoc-ser(tbu)-osu - CAS:158000-21-6. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]
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